molecular formula C7H9NO2S2 B1597645 Ethyl2-(2-mercaptothiazol-4-yl)acetate CAS No. 38449-49-9

Ethyl2-(2-mercaptothiazol-4-yl)acetate

Cat. No. B1597645
CAS RN: 38449-49-9
M. Wt: 203.3 g/mol
InChI Key: ZIXKPHHHPPZJFK-UHFFFAOYSA-N
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Description

Ethyl2-(2-mercaptothiazol-4-yl)acetate, also known as ETT, is an organic compound with a thiazole ring and an ethyl acetate side chain. It is a versatile compound that has been used in a variety of applications, from pharmaceuticals to chemical synthesis. ETT has been used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Corrosion Inhibition

Ethyl 2-(2-mercaptothiazol-4-yl)acetate has been investigated for its potential as an ecological corrosion inhibitor. In a study by Nahlé et al. (2021), this compound was part of novel ecological triazole derivative corrosion inhibitors tested against the corrosion of mild steel in acidic environments. These inhibitors demonstrated high efficiency, achieving an inhibition efficiency of 95.3% at certain concentrations, indicating their potential use in protecting metal surfaces from corrosive damage in industrial applications (Nahlé et al., 2021).

DNA Binding Interactions

Ethyl 2-(2-mercaptothiazol-4-yl)acetate has been explored for its DNA binding interactions, which is crucial in the development of new pharmaceuticals. Iqbal et al. (2019) synthesized and analyzed the DNA binding interactions of this compound. Their studies included molecular docking against different DNA structures, revealing a strong binding affinity, which suggests potential applications in the design of antitumor agents (Iqbal et al., 2019).

Enzyme Inhibition Activities

A study by Babar et al. (2017) on novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, derived from ethyl 2-(2-mercaptothiazol-4-yl)acetate, demonstrated significant enzyme inhibition activities. These compounds showed high percentage inhibition towards α-glucosidase and β-glucosidase enzymes, indicating their potential in therapeutic applications, particularly in the treatment of diseases like diabetes (Babar et al., 2017).

Catalysis and Synthesis

Ethyl 2-(2-mercaptothiazol-4-yl)acetate has been used in catalytic processes and synthesis of various compounds. Kalhor (2015) described a one-pot synthesis method using this compound for the development of new commercial fungicide derivatives and sulfur-bearing peptide derivatives, demonstrating its utility in chemical synthesis and industrial applications (Kalhor, 2015).

Luminescent Materials

The compound has also been used in the synthesis of luminescent materials. Teiber and Müller (2012) explored its use in a three-component synthesis to create highly luminescent symmetrical terthiophenes and a quinquethiophene, indicating its role in the development of novel luminescent materials with potential applications in electronics and photonics (Teiber & Müller, 2012).

Mercury Concentration and Preconcentration

Ethyl 2-(2-mercaptothiazol-4-yl)acetate-related compounds have been used in the concentration and preconcentration of mercury from environmental samples. Terada et al. (1980) described the use of 2-mercaptobenzothiazole supported on silica gel for the preconcentration of mercury compounds from sea-water samples, highlighting its importance in environmental monitoring and pollution control (Terada et al., 1980).

properties

IUPAC Name

ethyl 2-(2-sulfanylidene-3H-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-2-10-6(9)3-5-4-12-7(11)8-5/h4H,2-3H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXKPHHHPPZJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885718
Record name 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl2-(2-mercaptothiazol-4-yl)acetate

CAS RN

38449-49-9
Record name Ethyl 2,3-dihydro-2-thioxo-4-thiazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38449-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-, ethyl ester
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Record name 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,3-dihydro-2-thioxothiazol-4-acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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